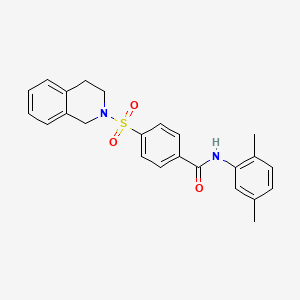

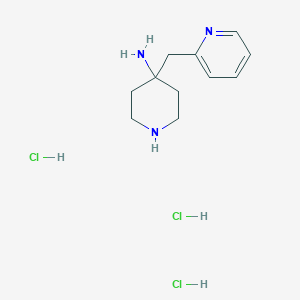

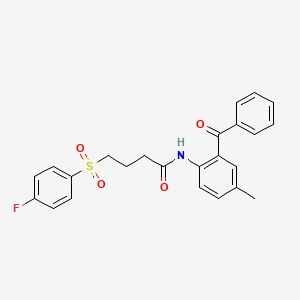

![molecular formula C17H28ClN3O2 B2490895 N-[(1-Aminocyclohexyl)methyl]-3-cyclopentyl-5-methyl-1,2-oxazole-4-carboxamide;hydrochloride CAS No. 2418712-59-9](/img/structure/B2490895.png)

N-[(1-Aminocyclohexyl)methyl]-3-cyclopentyl-5-methyl-1,2-oxazole-4-carboxamide;hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related heterocyclic compounds typically involves regioselective synthesis methods. For instance, Bruzgulienė et al. (2022) developed an efficient synthesis of novel achiral and chiral heterocyclic amino acid-like building blocks, including methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates, by reacting β-enamino ketoesters with hydroxylamine hydrochloride. This process is characterized by its convenience and efficiency, leveraging reactions of various enamines with hydroxylamine hydrochloride for the regioselective synthesis of these compounds (Bruzgulienė et al., 2022).

Molecular Structure Analysis

The molecular structure of these compounds is typically confirmed through a combination of chiral HPLC analysis, NMR spectroscopy (1H, 13C, 15N), HRMS, and single-crystal X-ray diffraction data. This comprehensive approach ensures unambiguous structural assignments and provides insights into the molecular configuration and stereochemistry of these compounds.

Chemical Reactions and Properties

The chemical reactions involving these compounds often include cycloadditions, amide couplings, and cyclizations, highlighting their reactivity and potential for forming diverse chemical structures. For example, the synthesis of N-substituted amides of endo-3-(3-methylthio-1,2,4-triazol-5-yl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid by Pachuta-Stec et al. (2012) demonstrates the condensation reactions of isothiosemicarbazide derivatives with primary amines, showcasing the versatility of these compounds in chemical synthesis and their potential biological activities (Pachuta-Stec et al., 2012).

Physical Properties Analysis

The physical properties of these compounds, such as solubility, melting points, and crystallinity, are crucial for their application in chemical and pharmaceutical research. These properties are often determined through a variety of analytical techniques, including HPLC, GC-MS, and FTIR spectroscopy.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and functional group transformations, are essential for understanding the behavior of these compounds under different chemical conditions. Studies like those conducted by Misra et al. (2004) on N-acyl-2-aminothiazoles provide insights into the potency, selectivity, and antitumor activity of similar heterocyclic compounds, highlighting their importance in medicinal chemistry and drug design (Misra et al., 2004).

Applications De Recherche Scientifique

Metabolic Pathways and Drug Interactions

- N-Demethylation of Antineoplastic Agents: A study detailed the N-demethylation of an antineoplastic agent in rats and humans, highlighting the metabolic pathways and the role of liver microsomal enzymes. Such processes are crucial in understanding drug metabolism and potential interactions (Skibba et al., 1970).

Pharmacodynamics and Efficacy Variations

- Heterogeneity in Drug Response: Research investigating the efficacy of 5-HT3 receptor antagonists in a rat model revealed significant variability in response, demonstrating the complexity of drug action in different biological systems (Langlois et al., 1996).

Biopharmaceutical Characterization

- Characterization of Derivative Compounds: A comprehensive study on a ring-opened derivative of 1,4-benzodiazepine explored its biopharmaceutical properties, focusing on aspects like absorption, distribution, and hepatic uptake, which are critical for understanding the pharmacokinetics of new drug compounds (Koike et al., 1988).

Exploring Therapeutic Potentials

- Potential Anti-Inflammatory and Analgesic Agents: Several studies investigated compounds with potential anti-inflammatory or analgesic properties. For instance, N-substituted 5-amino-N,N-diethyl-9-isopropyl [1,2,4]triazolo[4,3-a] [1,8]naphthyridine-6-carboxamides were examined for their anti-inflammatory, analgesic, and antipyretic properties (Grossi et al., 2005).

Molecular Mechanism and Receptor Interaction

- Receptor Antagonists and Cognitive Performance: Research on a novel histamine H3 receptor antagonist, GSK189254, provided insights into its binding affinity and functional antagonism. This compound was also shown to improve cognitive performance in preclinical models, suggesting potential therapeutic applications for cognitive disorders (Medhurst et al., 2007).

Propriétés

IUPAC Name |

N-[(1-aminocyclohexyl)methyl]-3-cyclopentyl-5-methyl-1,2-oxazole-4-carboxamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H27N3O2.ClH/c1-12-14(15(20-22-12)13-7-3-4-8-13)16(21)19-11-17(18)9-5-2-6-10-17;/h13H,2-11,18H2,1H3,(H,19,21);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEYWQJVOFSXEGW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C2CCCC2)C(=O)NCC3(CCCCC3)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H28ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(1-Aminocyclohexyl)methyl]-3-cyclopentyl-5-methyl-1,2-oxazole-4-carboxamide;hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

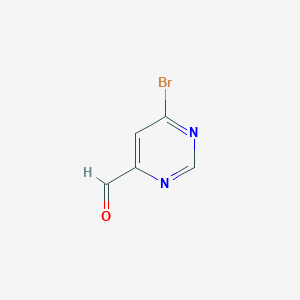

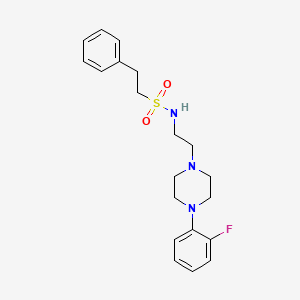

![1-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(o-tolyloxy)ethanone](/img/structure/B2490815.png)

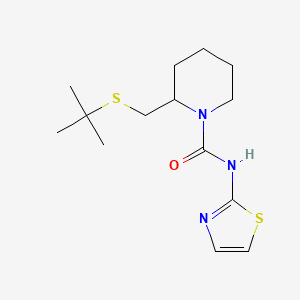

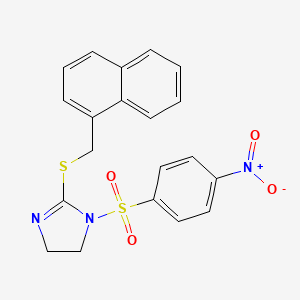

![N-{1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-4-ylidene}hydroxylamine](/img/structure/B2490816.png)

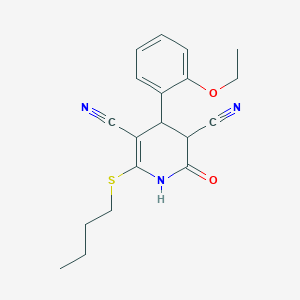

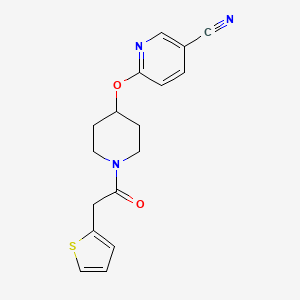

![[4-(Aminomethyl)-4-phenylpiperidin-1-yl]-(5,6,7,8-tetrahydro-4H-cyclohepta[d][1,2]oxazol-3-yl)methanone;hydrochloride](/img/structure/B2490817.png)

![2-{[3-(2,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-propylacetamide](/img/structure/B2490823.png)

![(2S)-2-[4-(Boc-amino)-2-oxo-1-pyrrolidinyl]-4-methylpentanoic Acid](/img/structure/B2490833.png)